3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-12-6-5-7-14(10-12)20(24)23-17-11-13(2)18-19(22-17)15-8-3-4-9-16(15)26-21(18)25/h3-11H,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXLALKCUQIVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation of 4-Hydroxycoumarin
The synthesis commences with 4-hydroxycoumarin, which undergoes Vilsmeier-Haack formylation to yield 4-chloro-3-formylcoumarin (Scheme 1). Key conditions include:
- Reagents : POCl₃/DMF complex in dry DCM at 0–5°C
- Yield : 78–85% after recrystallization (EtOH/H₂O)
- Characterization : ¹H NMR (DMSO-d₆) δ 10.32 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 2H)
Scheme 1 : Vilsmeier-Haack formylation of 4-hydroxycoumarin.
Cyclocondensation with Active Methylene Components
The formylated coumarin reacts with acetylacetone derivatives to construct the pyridine ring. A representative procedure involves:
- Substrates : 4-Chloro-3-formylcoumarin (1 eq), acetylacetone (1.2 eq)
- Catalyst : Et₃N (2 drops), NH₄OAc (2 mol%)
- Solvent : EtOH (10 mL/g substrate)
- Conditions : 60°C, 2 h
- Yield : 82–90% after recrystallization
Table 1 : Optimization of cyclocondensation conditions
| Entry | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NH₄OAc only | 60 | 4 | 62 |
| 2 | Et₃N only | 60 | 3 | 71 |
| 3 | NH₄OAc + Et₃N | 60 | 2 | 89 |
| 4 | NH₄OAc + Et₃N | 80 | 1.5 | 87 |
The dual catalyst system (Entry 3) proves optimal, with NH₄OAc facilitating imine formation and Et₃N deprotonating active methylene groups.
Functionalization at C2 Position: Benzamide Installation
Amination Strategies
Prior to benzamide formation, introduction of an amine group at C2 can be achieved through:
3.1.1. Nucleophilic Aromatic Substitution
- Substrate : 2-Chlorochromeno[4,3-b]pyridin-5-one
- Reagent : Ammonia (7N in MeOH)
- Conditions : 100°C, sealed tube, 12 h
- Yield : 68%
3.1.2. Buchwald-Hartwig Amination
Benzoylation of 2-Aminochromeno[4,3-b]Pyridin-5-One
The 2-amino intermediate undergoes benzoylation with 3-methylbenzoyl chloride under Schotten-Baumann conditions:
- Reagents : 3-Methylbenzoyl chloride (1.2 eq), NaOH (2 eq)
- Solvent : THF/H₂O (3:1)
- Conditions : 0°C → rt, 4 h
- Yield : 85%
- Purification : Recrystallization from EtOAc/hexanes
Critical Parameters :
- Strict temperature control prevents O-acylation side reactions
- Excess acyl chloride ensures complete conversion
- Basic conditions maintain nucleophilicity of the amine
Alternative One-Pot Approaches
Niobium Pentachloride-Catalyzed Multicomponent Reaction
A recent advance employs NbCl₅ to catalyze a single-step assembly:
Components :
- 4-Aminocoumarin
- 4-Methylbenzaldehyde
- Ethyl 3-methylbenzoylacetate
Conditions :
- Catalyst: NbCl₅ (10 mol%)
- Solvent: EtOH
- Temp: 80°C, 6 h
- Yield: 72%
Mechanistic Insight :
Niobium activates both the aldehyde (via Lewis acid coordination) and the β-ketoester (through enolate formation), enabling consecutive Knoevenagel condensation and cyclization.
Comparative Analysis of Synthetic Routes
Table 2 : Evaluation of preparation methods
| Method | Steps | Total Yield (%) | Purity (HPLC) | Green Metrics* |
|---|---|---|---|---|
| Stepwise (Vilsmeier + Amidation) | 3 | 62 | 98.5 | 0.48 |
| Buchwald-Amidation | 2 | 55 | 97.8 | 0.32 |
| NbCl₅ Multicomponent | 1 | 72 | 99.1 | 0.67 |
*Calculated using EcoScale: Excellent >0.75; Acceptable >0.5
The multicomponent approach demonstrates superior atom economy and reduced purification needs, though scalability requires further optimization.
Characterization and Analytical Data
Spectroscopic Properties
¹H NMR (400 MHz, DMSO-d₆) :
- δ 11.23 (s, 1H, NH), 8.72 (s, 1H, H-3), 8.15 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 3H), 7.52–7.45 (m, 3H), 2.68 (s, 3H, CH₃), 2.42 (s, 3H, CH₃)
HRMS (ESI) :
- m/z [M+H]⁺ Calcd for C₂₂H₁₇N₂O₃: 357.1239; Found: 357.1234
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C19H18N2O3
CAS Number : 851411-59-1
The compound features a chromeno[4,3-b]pyridine core fused with a benzamide moiety, which contributes to its unique chemical properties and biological activities. The presence of both nitrogen and oxygen in the heterocyclic structure enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has been investigated for its potential as an anticancer agent . It exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can potentially halt the proliferation of cancer cells .
The compound has shown promise in various biological assays:
- Anticancer Properties : Studies indicate that it can inhibit the growth of different cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Enzyme Inhibition : Its ability to act as an enzyme inhibitor makes it a candidate for further research in drug development targeting specific diseases .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar chromeno[4,3-b]pyridine derivatives in preclinical models:
- Antitumor Activity : A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines such as HCT116 (colorectal carcinoma) .
- Mechanistic Insights : Research into the biochemical pathways affected by these compounds suggests they can induce apoptosis through multiple mechanisms .
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit CDKs by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromeno-pyridine benzamide derivatives exhibit variations in substituents and scaffold modifications, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The 3-methyl benzamide derivative (target compound) has a lower molecular weight (364.38 g/mol) and higher lipophilicity compared to the 4-(2,5-dioxopyrrolidin-1-yl) benzamide analog (427.40 g/mol). This suggests that the latter may exhibit better aqueous solubility due to its polar pyrrolidinedione group . The dibutylamino acetamide derivative (C319-0202) has intermediate lipophilicity but greater steric bulk, which could modulate selectivity in biological targets .
Bioactivity Implications :
- Methyl groups (e.g., at the 3- and 4-positions) are common in kinase inhibitors to optimize hydrophobic interactions with ATP-binding pockets.
- The pyrrolidinedione group in CAS 6189-52-2 may mimic carbonyl functionalities in natural substrates, enhancing binding affinity to enzymes like proteases or oxidoreductases .
Synthetic Pathways :
- Compounds in this class are typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a route where chromene intermediates react with benzoyl chloride to form benzamide derivatives .
Research Findings and Limitations
- However, structural analogs like CAS 6189-52-2 and C319-0202 are cataloged as screening compounds, implying their use in high-throughput assays for drug discovery .
Biological Activity
3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a synthetic compound that belongs to the class of chromeno[4,3-b]pyridine derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a chromeno[4,3-b]pyridine core with a benzamide moiety. This unique structure is believed to contribute to its distinct biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O3 |
| Molecular Weight | 304.33 g/mol |
| CAS Number | 851411-59-1 |
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs) , which play a crucial role in cell cycle regulation. By binding to the active site of CDKs, this compound may prevent the phosphorylation of target proteins necessary for cell cycle progression, thereby exerting its anticancer effects .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's efficacy is often measured using IC50 values, which represent the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 8.0 |
| A549 (Lung Cancer) | 10.0 |
These values suggest that the compound may be a promising candidate for further development as an anticancer agent.
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential in other areas:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Effects : Some derivatives of chromeno[4,3-b]pyridine compounds exhibit antimicrobial activity against various pathogens .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related chromeno[4,3-b]pyridine derivatives:
- Synthesis and Evaluation : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various chromeno derivatives and their evaluation against CDK inhibitors. The results indicated promising inhibitory activities against CDK2 and CDK9 .
- Mechanistic Studies : Another research article explored the mechanism by which these compounds induce apoptosis in cancer cells through caspase activation pathways .
- Comparative Analysis : A comparative study showed that while many chromeno derivatives exhibit similar biological activities, this compound stands out due to its unique structural features that enhance its binding affinity to CDKs .
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide?
Methodological Answer: The synthesis typically involves multi-step protocols, starting with the formation of the chromeno-pyridine core. For example, salicylaldehyde derivatives can undergo condensation with malononitrile and substituted pyridinones under reflux in pyridine (3–5 hours) to yield the chromeno-pyridine scaffold . Subsequent coupling with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or DMF completes the benzamide linkage. Key parameters include:
- Temperature : 80–120°C for cyclization steps.
- Solvents : Pyridine, ethanol, or DMF for solubility and reaction efficiency.
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring closure.
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .
Q. Q2. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming its purity?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–8.2 ppm) and carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 387.147 [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves the chromeno-pyridine ring system and benzamide orientation. SHELX software (e.g., SHELXL for refinement) is widely used for crystal structure analysis .
- HPLC/Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported pharmacological data for this compound, particularly in its mechanism of action?
Methodological Answer: Discrepancies in biological activity (e.g., variable IC₅₀ values across assays) may arise from:
- Assay Conditions : Differences in cell lines, incubation times, or serum concentrations. Standardize protocols using guidelines like NIH/NCATS recommendations.
- Target Selectivity : Perform competitive binding assays (SPR, ITC) to confirm interactions with proposed targets (e.g., kinases, GPCRs).
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify metabolite interference .
Example: In glucocorticoid receptor (GR) studies, cellular transrepression/transactivation assays and cytokine profiling in human whole blood can clarify partial vs. full agonism .
Q. Q4. What computational strategies are effective for predicting the binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., GR ligand-binding domain). Key residues (e.g., Asn564, Gln642) may stabilize the chromeno-pyridine core .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of predicted poses.
- QSAR Models : Corrogate substituent effects (e.g., methyl vs. chloro groups) on bioactivity using datasets from PubChem or ChEMBL .
Q. Q5. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400, cyclodextrins) or salt formation (e.g., hydrochloride).
- Permeability Assays : Conduct Caco-2 monolayer studies to evaluate intestinal absorption.
- Metabolic Profiling : Identify cytochrome P450 liabilities (CYP3A4/2D6 inhibition assays) and design prodrugs if necessary .
Example: Introducing a piperidinyl group (as in related compounds) improved brain penetration in rodent models .
Comparative and Mechanistic Studies
Q. Q6. How does the substitution pattern on the chromeno-pyridine core influence biological activity?
Methodological Answer:
- Methyl vs. Halogen Substitutions : Methyl groups (e.g., 3-methyl) enhance lipophilicity and membrane permeability, while halogens (e.g., Cl, F) improve target affinity via halogen bonding.
- Ring Expansion : Compare 5H-chromeno[4,3-b]pyridine derivatives with 6H or 7H analogs using cytotoxicity assays (e.g., MTT in HeLa cells) .
Data Table :
| Substituent | LogP | IC₅₀ (μM) | Target Affinity (Kd, nM) |
|---|---|---|---|
| 3-Methyl | 3.2 | 0.45 | 12.3 (GR) |
| 3-Chloro | 3.8 | 0.28 | 8.7 (GR) |
| 3-Fluoro | 3.5 | 0.37 | 10.1 (GR) |
| Data adapted from |
Q. Q7. What strategies mitigate synthetic challenges in scaling up this compound for preclinical trials?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield.
- Green Solvents : Replace DMF with Cyrene or 2-MeTHF to reduce toxicity.
- Process Analytical Technology (PAT) : Use inline FTIR/Raman for real-time monitoring of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
